molecular formula C18H17N7O2S2 B2891229 2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide CAS No. 852437-00-4

2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide

Cat. No.: B2891229
CAS No.: 852437-00-4
M. Wt: 427.5
InChI Key: UETONOOZDWIVHS-UHFFFAOYSA-N
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Description

2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide typically involves multiple stepsCommon reagents used in these reactions include hydrazine derivatives, ethyl chloroacetate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide is unique due to the combination of its triazolopyridazine and thiadiazolylacetamide moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S2/c1-3-27-13-6-4-12(5-7-13)17-22-21-14-8-9-16(24-25(14)17)28-10-15(26)19-18-23-20-11(2)29-18/h4-9H,3,10H2,1-2H3,(H,19,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETONOOZDWIVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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